molecular formula C13H7ClO2 B14540964 Dibenzo[b,d]furan-3-carbonyl chloride CAS No. 61831-09-2

Dibenzo[b,d]furan-3-carbonyl chloride

Cat. No.: B14540964
CAS No.: 61831-09-2
M. Wt: 230.64 g/mol
InChI Key: QDMCXIXYSSKSDO-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-3-carbonyl chloride is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This compound is a derivative of dibenzofuran, where a carbonyl chloride group is attached to the third carbon atom of the dibenzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-3-carbonyl chloride typically involves the chlorination of dibenzo[b,d]furan-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform. The general reaction scheme is as follows:

[ \text{Dibenzo[b,d]furan-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to isolate the desired product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form dibenzo[b,d]furan-3-carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used. The reaction is usually performed at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed. The reaction is carried out in an inert solvent like ether or THF.

Major Products Formed

    Nucleophilic Substitution: Various substituted dibenzo[b,d]furan derivatives.

    Hydrolysis: Dibenzo[b,d]furan-3-carboxylic acid.

    Reduction: Dibenzo[b,d]furan-3-methanol.

Scientific Research Applications

Dibenzo[b,d]furan-3-carbonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the preparation of biologically active molecules for studying their effects on biological systems.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form various derivatives with different functional groups, which can then interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: The parent compound without the carbonyl chloride group.

    Dibenzo[b,d]furan-3-carboxylic acid: The precursor to dibenzo[b,d]furan-3-carbonyl chloride.

    Dibenzo[b,d]furan-3-methanol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the highly reactive carbonyl chloride group, which allows it to undergo a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds with diverse applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

61831-09-2

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

dibenzofuran-3-carbonyl chloride

InChI

InChI=1S/C13H7ClO2/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H

InChI Key

QDMCXIXYSSKSDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)Cl

Origin of Product

United States

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